3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
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Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3/c1-18-5-6-19(2)21(13-18)16-33-24-9-8-22(30)15-23(24)27-28(33)29(34)32(17-31-27)12-11-20-7-10-25(35-3)26(14-20)36-4/h5-10,13-15,17H,11-12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLSPSRAZBYYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CCC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidoindole core.
- Substituents such as dimethoxyphenethyl and dimethylbenzyl groups, which may influence its biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular processes, which could lead to its antibacterial or anticancer effects.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, which are crucial for DNA replication and transcription.
Antibacterial Activity
A study on related compounds demonstrated significant antibacterial effects against Escherichia coli by targeting bacterial topoisomerase I. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential. Although specific data for the target compound is limited, structural similarities suggest comparable activity.
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| DMA | E. coli K-12 | 8 |
| Target Compound | Expected similar efficacy | TBD |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through mechanisms such as:
- Caspase Activation : Triggering caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Case Studies
- Antibacterial Efficacy : A study investigating a related dimethoxyphenyl compound found that it effectively inhibited E. coli growth at concentrations significantly lower than those toxic to human cells, highlighting its selectivity and safety profile.
- Cytotoxicity in Cancer Cells : Research on structurally similar compounds revealed that they exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Research Findings
Recent studies have focused on optimizing the structure of pyrimidoindole derivatives to enhance their biological activity:
- Structure-Activity Relationship (SAR) studies indicate that modifications to the methoxy and benzyl groups can significantly enhance potency.
- Compounds exhibiting high selectivity for bacterial over human targets are particularly promising for development as antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
